

# Cefpirome Sulfate: A Comprehensive Technical Guide

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**Cefpirome Sulfate** is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its chemical structure, mechanism of action, synthesis, and antibacterial efficacy, tailored for researchers, scientists, and drug development professionals.

## **Chemical Identity and Physicochemical Properties**

Cefpirome is a semisynthetic cephalosporin characterized by a  $\beta$ -lactam ring fused to a dihydrothiazine ring.[1] The structure includes a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl side group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7. It is administered as a sulfate salt.

Table 1: Physicochemical Properties of Cefpirome Sulfate



Property	Value
Molecular Formula	C22H24N6O9S3[2]
Molecular Weight	612.66 g/mol [3]
CAS Number	98753-19-6[2]
IUPAC Name	(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2]
Appearance	White or pale yellowish-white crystalline powder
Solubility	Soluble in water, practically insoluble in ethanol[4]
Storage	Store at 2-8°C

### **Mechanism of Action**

As a member of the  $\beta$ -lactam class of antibiotics, **Cefpirome Sulfate** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

- Target Binding: Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes located on the inner bacterial membrane.[2]
- Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[1]
- Cell Lysis: By inhibiting PBPs, Cefpirome disrupts the cross-linkage of peptidoglycan chains.
   This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]

The zwitterionic nature of Cefpirome's molecular structure facilitates its penetration through the outer membrane of Gram-negative bacteria. Furthermore, it exhibits high stability against many



chromosomally and plasmid-mediated  $\beta$ -lactamases, enzymes that can inactivate other  $\beta$ -lactam antibiotics.

Caption: Mechanism of action of Cefpirome Sulfate.

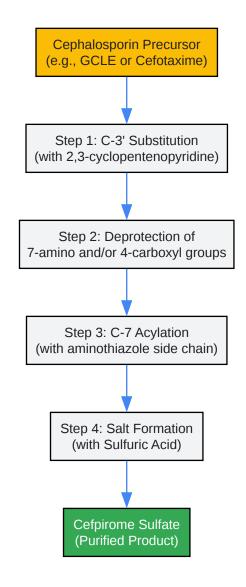
## **Synthesis Overview**

The synthesis of **Cefpirome Sulfate** can be achieved through various routes, often starting from key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) or cefotaxime. [5][6] A common strategy involves two main modifications to the cephalosporin core: acylation at the 7-amino group and substitution at the 3-position.

A representative synthesis workflow is outlined below:

- Starting Material: The synthesis can begin with a protected 7-ACA derivative, such as 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE).[7] [8]
- C-3' Substitution: The substituent at the C-3 position is modified. For instance, the chloride in GCLE can be substituted with iodide, which is then reacted with 2,3-cyclopentenopyridine to introduce the characteristic pyridinium group.[7][8]
- Deprotection and Acylation: The protecting groups at the C-7 and C-4 positions are removed.
   The resulting 7-amino group is then acylated using an activated derivative of the aminothiazolyl-methoxyiminoacetic acid side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[7][8]
- Salt Formation: The final cefpirome molecule is reacted with sulfuric acid to form the stable **Cefpirome Sulfate** salt, which is then isolated and purified.[6][9]





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Caption: Generalized synthetic workflow for **Cefpirome Sulfate**.

## **Antibacterial Spectrum and Efficacy**

Cefpirome demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of Cefpirome (Representative MIC Values)



Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)
Gram-Positive Aerobes		
Staphylococcus aureus	2.0	2.0
Gram-Negative Aerobes		
Acinetobacter calcoaceticus	2.0	4.0
Enterobacteriaceae	≤0.5	≤0.5
Haemophilus influenzae	≤0.5	≤0.5
Neisseria spp.	≤0.5	≤0.5
Pseudomonas aeruginosa	2.0	8.0

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple sources.

# **Experimental Protocols**

This section details methodologies for the synthesis, analysis, and evaluation of **Cefpirome Sulfate**.

## **Synthesis of Cefpirome Sulfate from Cefotaxime**

This protocol describes a method for synthesizing **Cefpirome Sulfate** starting from cefotaxime. [5][6]

#### Materials:

- Cefotaxime
- 2,3-cyclopentenopyridine
- Bromotrimethylsilane (as protecting agent)
- Dry Tetrahydrofuran (THF, as organic solvent)



- Sulfuric Acid
- Acetone
- · Ice-water bath, reaction flask, nitrogen source

#### Procedure:

- Preparation of Solution: In a reaction flask maintained in an ice-water bath, add dry THF.
   Under a nitrogen atmosphere, slowly add bromotrimethylsilane while keeping the temperature below 5°C.[5]
- Substitution Reaction: To the prepared solution, add 2,3-cyclopentenopyridine, followed by cefotaxime. The molar ratio of cefotaxime to 2,3-cyclopentenopyridine should be between 1:7 and 1:12.[5] Allow the reaction to proceed to generate cefpirome dihydrobromide.
- Salt Formation: To the resulting cefpirome solution, add a solution of sulfuric acid to initiate the salt-forming reaction.[6]
- Crystallization and Isolation: Add acetone to the solution to induce crystallization. Stir the mixture at room temperature, then cool to below 10°C to complete crystallization.[6]
- Purification: Filter the precipitate, wash the filter cake with acetone, and dry under vacuum to obtain the final Cefpirome Sulfate product.[6]

### **Spectrophotometric Determination of Cefpirome Sulfate**

This protocol outlines a method for the quantitative determination of **Cefpirome Sulfate** using Folin-Ciocalteau (F-C) reagent.[10]

#### Materials:

- Cefpirome Sulfate standard
- Folin-Ciocalteau reagent (1N)
- Sodium hydroxide solution (4% w/v)



- Distilled water
- UV-Visible Spectrophotometer with 10 mm quartz cells
- · Volumetric flasks and pipettes

#### Procedure:

- Preparation of Standard Solution: Accurately weigh about 100 mg of pure Cefpirome
   Sulfate and dissolve it in 100 mL of distilled water to create a 1 mg/mL stock solution.
   Further dilute this stock to prepare a working standard solution of 100 μg/mL.[10]
- Preparation of Calibration Curve:
  - Pipette aliquots of the working standard solution (ranging from 0.5 mL to 2.0 mL) into a series of 10 mL graduated test tubes.
  - To each tube, add 1.0 mL of F-C reagent and 3.0 mL of sodium hydroxide solution.[10]
  - Bring the final volume in each tube to 10 mL with distilled water.
  - Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.
  - Plot a calibration curve of absorbance versus concentration.[10]
- Analysis of Sample: Prepare the sample solution containing an unknown concentration of
   Cefpirome Sulfate. Treat the sample solution in the same manner as the standards and
   measure its absorbance. Compute the concentration of Cefpirome Sulfate in the sample by
   referring to the standard calibration curve.[10]

# Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]



#### Materials:

- Cefpirome Sulfate
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Bacterial isolate for testing
- Sterile 96-well microtiter plates
- Spectrophotometer or McFarland turbidity standards
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpirome Sulfate
  in a suitable solvent (e.g., water or DMSO) at a concentration significantly higher than the
  expected MIC range.
- Preparation of Microdilution Plate:
  - Dispense 100 μL of sterile MHB into wells 2 through 12 of a 96-well plate.
  - Add 200 μL of the Cefpirome Sulfate stock solution (at twice the highest desired final concentration) to well 1.
  - $\circ$  Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing, then transferring 100  $\mu$ L from well 2 to well 3, and so on, up to well 10. Discard 100  $\mu$ L from well 10.
  - Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[13]
- Preparation of Inoculum:
  - From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.



- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).[11]
- $\circ$  Dilute this suspension in MHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate wells 1 through 11 with the prepared bacterial suspension. The final volume in each well will be 200 μL (or 100 μL depending on the specific protocol).
  - Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
- Interpretation of Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of **Cefpirome Sulfate** at which there is no visible growth (i.e., the first clear well).[14]

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## References

- 1. goldbio.com [goldbio.com]
- 2. Cefpirome Sulfate | C22H24N6O9S3 | CID 11954008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Synthetic method of cefpirome sulfate Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102584856A Method for preparing cefpirome sulfate Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. One-Pot Synthesis of Cefpirome Sulfate from GCLE: Ingenta Connect [ingentaconnect.com]



- 9. CN100500671C Synthesis method of antibiotic cefpirome sulfate Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. woah.org [woah.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdb.apec.org [pdb.apec.org]
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